![molecular formula C21H24N4O4 B2596178 6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1021023-32-4](/img/structure/B2596178.png)

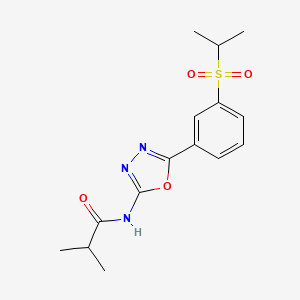

6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indoline and pyrimidine rings in separate steps, followed by their combination. The exact methods would depend on the specific substituents and their positions .Molecular Structure Analysis

The molecular structure would be based on the indoline and pyrimidine rings, with the various substituents attached at the specified positions. The 3-methoxypropyl and 1,3-dimethyl groups would likely have significant effects on the shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence and position of the substituents. The indoline and pyrimidine rings are both aromatic and would therefore be expected to undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence and position of the substituents. For example, the methoxy and methyl groups could affect the compound’s solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Properties

The synthesis of related heterocyclic compounds involves various strategies to create complex structures with potential biological activities. For instance, studies have explored the synthesis of pyrrolo[3,2-c]quinoline derivatives and 1H-pyrrolo[3,2-c]quinoline-6,9-diones, highlighting the methods to obtain these compounds and their cytotoxic activities against certain cell lines, suggesting their potential application in developing anticancer agents (Helissey et al., 1987), (Helissey et al., 1987).

Chemical Properties and Reactions

The chemical properties and reactions of these compounds are significant for understanding their mechanism of action and potential use in medicinal chemistry. For example, the cascade cyclizations via biradicals/zwitterions generated from enyne-carbodiimides offer a pathway to synthesize diverse heterocyclic compounds, including pyridines and indoles, which are foundational structures in many pharmaceuticals (Li et al., 2003).

Potential Applications in Drug Discovery

The exploration of heterocyclic compounds extends to the development of drugs with anti-inflammatory, antibacterial, and antineoplastic properties. Research into the synthesis of novel chromenes and their derivatives, for instance, reveals methods that could be adapted for synthesizing compounds with improved therapeutic profiles (Li et al., 2012).

Safety and Hazards

Properties

IUPAC Name |

6-(2,3-dihydroindole-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c1-22-18-15(19(26)23(2)21(22)28)13-17(24(18)10-6-12-29-3)20(27)25-11-9-14-7-4-5-8-16(14)25/h4-5,7-8,13H,6,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZGMFFXHCDTJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(N2CCCOC)C(=O)N3CCC4=CC=CC=C43)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(trifluoromethyl)benzyl)propanamide](/img/structure/B2596096.png)

![N-(2-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2596097.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2596100.png)

![N-(2,4-difluorophenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2596101.png)

![3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione](/img/structure/B2596104.png)

![3-[(4-Ethylphenoxy)methyl]benzoic acid](/img/structure/B2596109.png)

![Dimethyl 2-[(2,2-dimethylpropanoyl)amino]terephthalate](/img/structure/B2596110.png)

![4-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]thiadiazole-5-carboxamide](/img/structure/B2596111.png)

![3-Ethyl-2-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1H-pyrrole-2,4-dicarboxamide](/img/structure/B2596112.png)

![4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2596113.png)